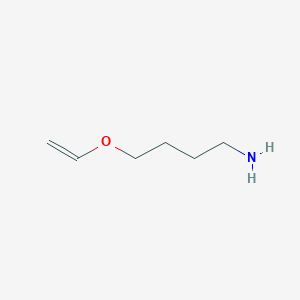![molecular formula C20H19NS2Si B14253784 [5-([1,1'-Biphenyl]-4-yl)thiophen-2-yl](isothiocyanatomethyl)dimethylsilane CAS No. 376393-42-9](/img/structure/B14253784.png)
[5-([1,1'-Biphenyl]-4-yl)thiophen-2-yl](isothiocyanatomethyl)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-([1,1’-Biphenyl]-4-yl)thiophen-2-yldimethylsilane is a complex organic compound that features a biphenyl group, a thiophene ring, and a dimethylsilane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-([1,1’-Biphenyl]-4-yl)thiophen-2-yldimethylsilane typically involves multiple steps, starting with the preparation of the biphenyl and thiophene intermediates. These intermediates are then coupled under specific conditions to form the desired compound. Common reagents used in the synthesis include organolithium reagents, transition metal catalysts, and silane derivatives. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. Additionally, purification methods like column chromatography and recrystallization are used to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-([1,1’-Biphenyl]-4-yl)thiophen-2-yldimethylsilane undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The biphenyl group can be reduced under hydrogenation conditions.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly employed.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated biphenyl derivatives.
Substitution: Thiourea and carbamate derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-([1,1’-Biphenyl]-4-yl)thiophen-2-yldimethylsilane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study protein-ligand interactions due to its ability to form stable complexes with biomolecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and polymers, due to its electronic properties.
Mécanisme D'action
The mechanism of action of 5-([1,1’-Biphenyl]-4-yl)thiophen-2-yldimethylsilane involves its interaction with specific molecular targets. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of protein function. Additionally, the biphenyl and thiophene moieties can participate in π-π stacking interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-([1,1’-Biphenyl]-4-yl)thiophen-2-yldimethylsilane
- 5-([1,1’-Biphenyl]-4-yl)thiophen-2-yldimethylsilane
Uniqueness
Compared to similar compounds, 5-([1,1’-Biphenyl]-4-yl)thiophen-2-yldimethylsilane is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.
Propriétés
Numéro CAS |
376393-42-9 |
|---|---|
Formule moléculaire |
C20H19NS2Si |
Poids moléculaire |
365.6 g/mol |
Nom IUPAC |
isothiocyanatomethyl-dimethyl-[5-(4-phenylphenyl)thiophen-2-yl]silane |
InChI |
InChI=1S/C20H19NS2Si/c1-24(2,15-21-14-22)20-13-12-19(23-20)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-13H,15H2,1-2H3 |
Clé InChI |
FDIVPYXPFPOKQF-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CN=C=S)C1=CC=C(S1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Piperazine, 1-benzoyl-4-[(4-fluoro-7-formyl-1H-indol-3-yl)oxoacetyl]-](/img/structure/B14253704.png)
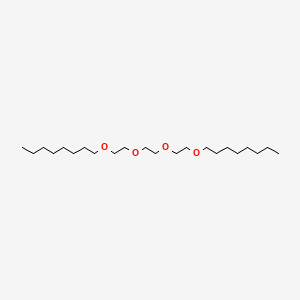
![N~1~,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide)](/img/structure/B14253723.png)
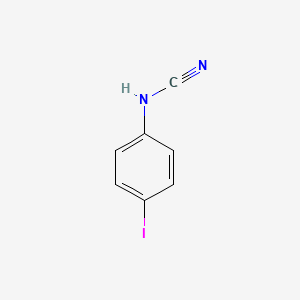
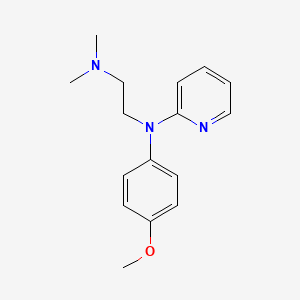
![Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy-](/img/structure/B14253766.png)
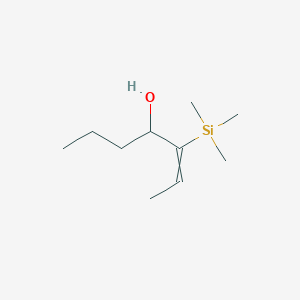
![(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14253782.png)
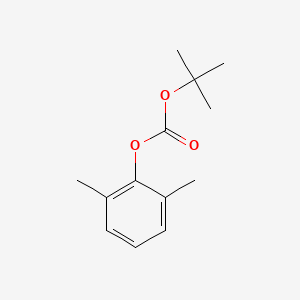
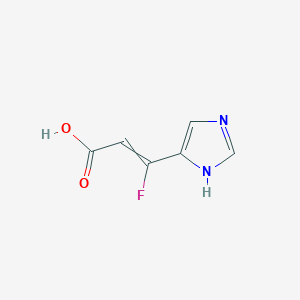
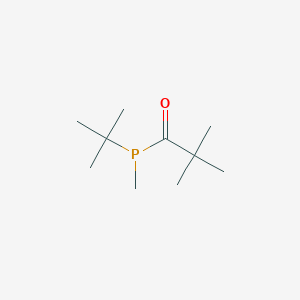
![2-Propenoic acid, 3-[2,2'-bipyridin]-5-ylpropyl ester](/img/structure/B14253801.png)
![3-Phenyl-1-[2-(6-piperidin-1-ylhexoxy)phenyl]propan-1-one](/img/structure/B14253804.png)
